molecular formula C14H14N2O B5546978 N-(3,5-dimethylphenyl)nicotinamide

N-(3,5-dimethylphenyl)nicotinamide

Cat. No. B5546978
M. Wt: 226.27 g/mol
InChI Key: RYZRCDYCHWUZLX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(3,5-dimethylphenyl)nicotinamide and related compounds involves complex chemical processes. For instance, the synthesis of nicotinamide analogs and derivatives often requires the reaction of nicotinic acid with various agents. In one study, nicotinamide adenine dinucleotide, a close analog, was synthesized using chloroacetaldehyde and the coenzyme (Barrio, Secrist, & Leonard, 1972). Another example includes the synthesis of triphenyltin(IV) [2-(2,3-dimethylanilino)nicotinate] through the interaction of triphenyltin(IV) hydroxide and 2-(2,3-dimethylanilino)nicotinic acid (Hussain et al., 2009).

Molecular Structure Analysis

The molecular structure of N-(3,5-dimethylphenyl)nicotinamide is characterized by its unique arrangement of atoms and bonds. Studies on similar compounds, like nicotinamide, have shown diverse molecular arrangements. For example, the investigation of dimer formation in nicotinamide revealed intricate hydrogen bonding patterns and structural dynamics (Borba et al., 2008).

Chemical Reactions and Properties

N-(3,5-dimethylphenyl)nicotinamide's chemical reactions and properties are influenced by its functional groups. Nicotinamide, a related compound, participates in various biochemical processes and forms different derivatives upon reacting with other chemicals. For example, the synthesis of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid showed significant herbicidal activity, indicating the chemical reactivity of nicotinamide derivatives (Yu et al., 2021).

Physical Properties Analysis

The physical properties of N-(3,5-dimethylphenyl)nicotinamide, such as solubility, melting point, and stability, are crucial for its application in various fields. Studies on similar compounds provide insights into these properties. For instance, research on nicotinamide derivatives demonstrated their stability and solubility characteristics under different conditions (Terauchi et al., 1997).

Chemical Properties Analysis

The chemical properties of N-(3,5-dimethylphenyl)nicotinamide, including reactivity, acidity, and basicity, are influenced by its molecular structure. Similar compounds like nicotinamide have been studied extensively to understand their chemical behavior. For example, nicotinamide's role in DNA damage and repair highlights its chemical significance in biological systems (Surjana, Halliday, & Damian, 2010).

Scientific Research Applications

Cellular Metabolism and Disease Treatment

Nicotinamide plays a crucial role in cellular energy metabolism, influencing oxidative stress and modulating pathways tied to cell survival and death. It acts as a robust cytoprotectant by blocking cellular inflammatory activation and apoptotic processes. This action suggests its potential in treating immune system dysfunction, diabetes, and aging-related diseases through pathways involving sirtuins, Akt, and PARP (Maiese et al., 2009).

Dermatological Applications

Nicotinamide's role in dermatology includes nonmelanoma cancer prophylaxis and the treatment of various skin conditions. It has shown efficacy in improving skin health, acting against acne vulgaris, and aiding in cosmetic improvements. These applications are based on nicotinamide's anti-inflammatory and cell survival-promoting properties, highlighting its versatility in skin care and disease prevention (Forbat et al., 2017).

Stem Cell Research and Regenerative Medicine

In stem cell applications, nicotinamide promotes cell survival and differentiation, inhibiting certain kinase activities. This impacts human pluripotent stem cells, offering insights into developing nicotinamide-related stem cell therapies and treatments for various diseases (Meng et al., 2018).

Agriculture and Herbicidal Activity

Nicotinamide derivatives have shown promising results as novel herbicides, with certain compounds exhibiting significant activity against agricultural pests. This suggests a potential avenue for developing natural-product-based herbicides that are effective yet environmentally friendly (Yu et al., 2021).

Environmental and Ecological Impacts

The synthesis of organic salts derived from nicotinamide for use as agrochemicals demonstrates an approach to creating environmentally friendly plant protection agents. These ionic forms, paired with herbicidal anions, offer a sustainable solution to pest control in agriculture, underlining nicotinamide's potential beyond human health applications (Stachowiak et al., 2022).

properties

IUPAC Name

N-(3,5-dimethylphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-10-6-11(2)8-13(7-10)16-14(17)12-4-3-5-15-9-12/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYZRCDYCHWUZLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CN=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641912
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(3,5-dimethylphenyl)pyridine-3-carboxamide

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